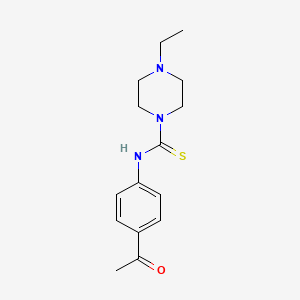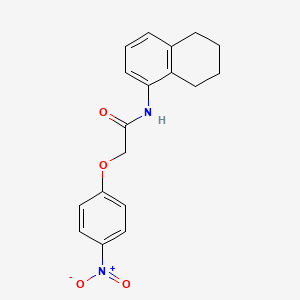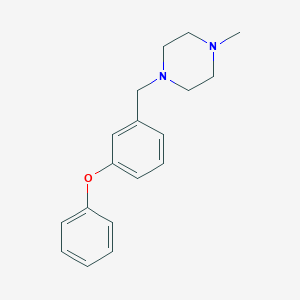
N-(4-acetylphenyl)-4-ethyl-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-4-ethyl-1-piperazinecarbothioamide, commonly known as AEPT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. AEPT belongs to the class of piperazinecarbothioamide derivatives that exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of AEPT is not fully understood, but it is believed to act through the modulation of various neurotransmitters and receptors in the central nervous system. AEPT has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are known to play a critical role in the regulation of neuronal excitability. AEPT has also been found to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
AEPT has been shown to exhibit a wide range of biochemical and physiological effects in animal models. It has been reported to reduce the severity and frequency of seizures in epileptic rats, indicating its potential use as an anticonvulsant agent. AEPT has also been found to reduce anxiety-like behaviors and improve locomotor activity in mice, suggesting its anxiolytic and antidepressant properties. Additionally, AEPT has been shown to possess analgesic effects, which may be attributed to its ability to modulate the activity of opioid receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
AEPT has several advantages for lab experiments, including its high yield and purity, as well as its diverse range of biological activities. However, there are also some limitations to its use in research. For example, AEPT is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, the exact mechanism of action of AEPT is not fully understood, which may make it difficult to design experiments that target specific pathways or receptors.
Orientations Futures
There are several future directions for research on AEPT. One potential avenue is the development of new therapeutic agents based on AEPT's chemical structure. Another area of interest is the investigation of AEPT's potential use as a radioligand for imaging studies in the diagnosis of neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of AEPT and to establish its long-term safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of AEPT involves the reaction of 4-acetylphenyl isothiocyanate with 4-ethylpiperazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours, followed by the purification of the product through recrystallization or chromatography. The yield of AEPT is generally high, and the purity can be confirmed through various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
AEPT has been extensively studied for its potential therapeutic applications in various disease conditions. It has been reported to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic activities in animal models. AEPT has also been investigated for its potential use as a radioligand for imaging studies in the diagnosis of Parkinson's disease and other neurodegenerative disorders. Additionally, AEPT has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-4-ethylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-3-17-8-10-18(11-9-17)15(20)16-14-6-4-13(5-7-14)12(2)19/h4-7H,3,8-11H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGCLUULHLZWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5811171.png)
![[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]malononitrile](/img/structure/B5811176.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)



![2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811213.png)
![2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5811218.png)
![4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5811226.png)
![N-methyl-2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5811241.png)
![5-[(cyclohexylcarbonyl)amino]isophthalic acid](/img/structure/B5811244.png)
![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)